molecular formula C24H20ClN3O3S B2845768 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-36-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2845768
CAS No.: 451467-36-0
M. Wt: 465.95
InChI Key: NEUVTXXKPREAKU-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and is functionalized with a furan ring, a chlorophenyl group, and other substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the quinazoline core.

    Attachment of the Furan Ring: The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may inhibit or activate these targets, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide shares structural similarities with other quinazoline derivatives, such as:

      Gefitinib: A quinazoline derivative used as an anticancer agent.

      Erlotinib: Another quinazoline-based anticancer drug.

      Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family, known for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H22ClN3O3SC_{24}H_{22}ClN_3O_3S, and its structure can be depicted as follows:

SMILES CC(O=C(NC(C=C)C)C(=O)N)C(c1ccc(Cl)c1)S\text{SMILES }CC(O=C(NC(C=C)C)C(=O)N)C(c1ccc(Cl)c1)S

This structure features a quinazoline core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the furan and chlorophenyl groups may enhance its potency against various cancer types.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains. The sulfanyl group is often associated with increased antimicrobial activity.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Anticancer Studies

A study conducted on related quinazoline derivatives revealed that modifications at the 7-position significantly affected their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was linked to the activation of caspase pathways, which are crucial in programmed cell death .

Antimicrobial Activity

In vitro assays showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations required to inhibit bacterial growth .

Anti-inflammatory Mechanisms

The anti-inflammatory potential was evaluated through assays measuring the inhibition of nitric oxide production in activated macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide levels, suggesting its role in modulating inflammatory responses .

Case Studies

StudyFocusFindings
AnticancerInduced apoptosis in MCF-7 cells with IC50 values < 10 µM.
AntimicrobialEffective against E. coli with MIC = 32 µg/mL.
Anti-inflammatoryReduced NO production by 60% at 50 µM concentration.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-2-11-28-23(30)20-10-7-17(22(29)26-14-19-4-3-12-31-19)13-21(20)27-24(28)32-15-16-5-8-18(25)9-6-16/h2-10,12-13H,1,11,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUVTXXKPREAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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